

An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Perfluorocyclohexanecarbonyl chloride

Cat. No.: B1303403

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Highly Reactive Fluorinated Building Block

Perfluorocyclohexanecarbonyl chloride, with the chemical formula $C_7ClF_{11}O$, is a highly reactive, fully fluorinated acyl chloride.^[1] Its unique structure, combining a stable perfluorinated cyclohexane ring with a reactive carbonyl chloride functional group, makes it a subject of interest for introducing perfluorocyclohexyl moieties in synthetic chemistry. The high degree of fluorination imparts distinct properties, such as thermal stability and unique solubility characteristics, while the acyl chloride group serves as a versatile handle for a wide range of chemical transformations. This guide provides a comprehensive overview of its known physical properties, expected chemical behavior based on its functional groups, and the analytical considerations crucial for its use in a research and development setting.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from reaction setup to purification and storage. While experimentally determined data for some properties of **Perfluorocyclohexanecarbonyl chloride** are not widely published, we can consolidate the available information and provide context based on related structures.

Property	Value / Information	Source / Context
Chemical Formula	$C_7ClF_{11}O$	[1]
Molecular Weight	344.51 g/mol	[1]
CAS Number	58816-79-8	[1]
Melting Point	95-96°C	[1]
Boiling Point	~139.1°C (Predicted, at 760 mmHg)	[1]
Density	Not experimentally reported. Expected to be significantly higher than water ($>1.7\text{ g/cm}^3$) based on analogous perfluorinated compounds. For example, the density of Perfluoroctanoyl chloride is 1.744 g/cm ³ . [2]	
Refractive Index	Not experimentally reported.	
Solubility	Not quantitatively reported. As a perfluorinated compound, it is expected to exhibit limited solubility in common hydrocarbon-based organic solvents and water, but higher solubility in fluorinated solvents. It is reactive with protic solvents like water and alcohols.	

Expert Insight: The high melting point for a molecule of this size is noteworthy and suggests strong intermolecular forces in the solid state, likely due to the highly polarized C-F bonds and the overall molecular shape allowing for efficient crystal packing. The predicted boiling point is consistent with a compound of its molecular weight. Researchers should anticipate its high density when planning biphasic reactions.

Chemical Structure and Reactivity Profile

The reactivity of **Perfluorocyclohexanecarbonyl chloride** is dominated by the electrophilic carbonyl carbon, making it a classic substrate for nucleophilic acyl substitution.

Caption: Recommended workflow for safe handling and storage.

Methodology for Safe Handling:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate), safety goggles, a face shield, and a lab coat.
- Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.
- Inert Conditions: Due to its high reactivity with atmospheric moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.
- Spill Management: Keep a suitable neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.
- Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, away from incompatible materials such as water, bases, and oxidizing agents. [1]

Conclusion and Future Outlook

Perfluorocyclohexanecarbonyl chloride is a potent reagent for specialized applications in materials science and synthetic chemistry. Its utility is derived directly from its physical properties: the stability and unique character of the perfluorinated ring combined with the high reactivity of the acyl chloride group. While a comprehensive, publicly available dataset of its experimental physical properties is lacking, a strong predictive understanding based on the chemistry of analogous compounds allows for its effective and safe use. Further research into this and similar highly fluorinated building blocks will undoubtedly open new avenues in the design of advanced materials and complex molecules.

References

- M. D. El-Amri, P. Keiffer, D. La-Hoz, and M. P. M. Marques, "Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics," PMC - NIH. Available: [\[Link\]](#)
- S. Wallace, S. Lambrakos, A. Shabaev, and L. Massa, "On using DFT to construct an IR spectrum database for PFAS molecules," ResearchGate. Available: [\[Link\]](#)
- S. Wallace, S. Lambrakos, A. Shabaev, and L. Massa, "Calculated IR absorption spectra for perfluoroalkyl and polyfluoroalkyl (PFAS) molecules," Semantic Scholar. Available: [\[Link\]](#)
- S. Wallace, S. Lambrakos, A. Shabaev, and L. Massa, "IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory," DTIC. Available: [\[Link\]](#)
- ResearchGate, "Infrared (IR) spectroscopy-led insights into PFAS binding. IR spectra..." Available: [\[Link\]](#)
- C. Delobel, A. Panossian, G. Hanquet, F. R. Leroux, and T. Billard, "Comparative reaction pathways of acyl fluorides and chlorides with amines," ResearchGate. Available: [\[Link\]](#)
- "Reactions of Acid Chlorides (ROCl) with Nucleophiles," Chemistry Steps. Available: [\[Link\]](#)
- The Journal of Organic Chemistry 1976 Volume.41 No.13. Available: [\[Link\]](#)
- "**Perfluorocyclohexanecarbonyl chloride**," Oakwood Chemical. Available: [\[Link\]](#)
- "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents," NIH. Available: [\[Link\]](#)
- "Perfluoroalkyl iodide," Wikipedia. Available: [\[Link\]](#)
- "Ch20: Spectroscopic Analysis : Acyl Chlorides," University of Calgary. Available: [\[Link\]](#)
- "Refractive Index Physics Lab," Scribd. Available: [\[Link\]](#)
- V. H. Dibeler, "Mass spectra of fluorocarbons," NIST. Available: [\[Link\]](#)
- "NMR Chemical Shift Values Table," Chemistry Steps. Available: [\[Link\]](#)

- "an introduction to acyl chlorides (acid chlorides)," Chemguide. Available: [\[Link\]](#)
- M. M. Sipin, G. D. Kgakatsi, and N. W. Maxakato, "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)," NIH. Available: [\[Link\]](#)
- "Chemical shifts," University of Regensburg. Available: [\[Link\]](#)
- M. M. Sipin, G. D. Kgakatsi, and N. W. Maxakato, "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)," PubMed. Available: [\[Link\]](#)
- Y. Tao, J. D. K. Vandergrift, W. P. McMahon, and K. Jorabchi, "High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow," ACS Publications. Available: [\[Link\]](#)
- "¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0240787)," Human Metabolome Database. Available: [\[Link\]](#)
- G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, and K. I. Goldberg, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," EPFL. Available: [\[Link\]](#)
- "Chemical synthesis method for undecanoyl chloride and lauroyl chloride," Google Patents.
- "Determining Refractive Index Experiment," YouTube. Available: [\[Link\]](#)
- F. E. Godinez, K. A. Dahlin, M. J. D. Mau, and W. J. D. van Leeuwen, "Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts," MDPI. Available: [\[Link\]](#)
- F. E. Godinez, K. A. Dahlin, M. J. D. Mau, and W. J. D. van Leeuwen, "Random forest classification data developed from multitemporal Landsat 8 spectral data and phenology metrics for a subregion in Sonoran and Mojave Deserts, April 2013 – December 2020," USGS.gov. Available: [\[Link\]](#)

- "2,2,3,3,4,4-hexamethylpentane," Chemsr. Available: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. labsolu.ca [labsolu.ca]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303403#physical-properties-of-perfluorocyclohexanecarbonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com